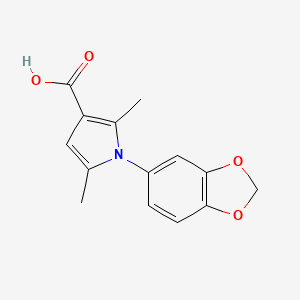
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound that features a benzodioxole ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Pd-catalyzed C-N cross-coupling reaction.
Coupling of Benzodioxole and Pyrrole Rings: The final step involves coupling the benzodioxole and pyrrole rings under specific reaction conditions, such as using a copper-catalyzed coupling reaction followed by bromination.
Industrial Production Methods
化学反応の分析
Types of Reactions
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biology: The compound can be used in biological assays to study its effects on various cell lines.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly and inducing apoptosis in cancer cells . This compound can cause cell cycle arrest at the S phase and trigger apoptosis through the activation of caspase pathways .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A benzene derivative with a methylenedioxy functional group.
Indole Derivatives: Compounds with a similar indole nucleus that exhibit anticancer properties.
Benzodioxole Derivatives: Compounds with a benzodioxole core structure that have been studied for their COX inhibitory activity.
Uniqueness
1-(1,3-Benzodioxol-5-YL)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of a benzodioxole ring and a pyrrole ring, which imparts distinct chemical and biological properties. Its ability to disrupt microtubule assembly and induce apoptosis makes it a promising candidate for anticancer research .
特性
CAS番号 |
926230-80-0 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-8-5-11(14(16)17)9(2)15(8)10-3-4-12-13(6-10)19-7-18-12/h3-6H,7H2,1-2H3,(H,16,17) |
InChIキー |
VZBVZMOJFBVFKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















